Bienvenue dans la boutique en ligne BenchChem!

3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline

Biocatalysis Imine Reductase Engineering Chiral Amine Synthesis

3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline (CAS 51072-35-6), also referred to as 1-(4-methoxybenzyl)-HHIQ or Dextromethorphan Impurity 2 (free base), is a hexahydroisoquinoline derivative with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.36 g/mol. This compound is a structurally rigid, α,β-unsaturated imine that serves as the direct biosynthetic and chemocatalytic precursor to 1-(4-methoxybenzyl)-octahydroisoquinoline (OHIQ), the pivotal chiral intermediate in the industrial manufacture of the non-opioid antitussive dextromethorphan.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 51072-35-6
Cat. No. B106492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
CAS51072-35-6
Synonyms3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]-isoquinoline;  3,4,5,6,7,8-Hexahydro-1-p-methoxybenzyl-Isoquinoline;  3,4,5,6,7,8-Hexahydro-1-(4-Methoxybenzyl)isoquinoline
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NCCC3=C2CCCC3
InChIInChI=1S/C17H21NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9H,2-5,10-12H2,1H3
InChIKeyIYZRINJHKVQAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline (CAS 51072-35-6): Procurement Baseline and Class Position


3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline (CAS 51072-35-6), also referred to as 1-(4-methoxybenzyl)-HHIQ or Dextromethorphan Impurity 2 (free base), is a hexahydroisoquinoline derivative with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.36 g/mol . This compound is a structurally rigid, α,β-unsaturated imine that serves as the direct biosynthetic and chemocatalytic precursor to 1-(4-methoxybenzyl)-octahydroisoquinoline (OHIQ), the pivotal chiral intermediate in the industrial manufacture of the non-opioid antitussive dextromethorphan [1]. Its procurement value is anchored in its role as a both a key synthetic intermediate and a pharmacopeial reference standard for impurity profiling in ANDA submissions [2].

Why Generic 1-Benzyl-Hexahydroisoquinolines Cannot Substitute for the 4-Methoxybenzyl Congener


Structural homology among 1-benzyl-hexahydroisoquinolines (HHIQs) does not translate to functional interchangeability. The para-methoxy substituent on the benzyl ring of CAS 51072-35-6 is a critical determinant of both enzymatic recognition and chemoselectivity in downstream reduction steps. Comparative enzyme kinetics reveal that cyclohexylamine oxidase (CHAO) and engineered imine reductases (IREDs) exhibit pronounced substrate specificity for the 4-methoxybenzyl derivative over unsubstituted or differently substituted analogs, directly impacting catalytic efficiency (kcat/Km), enantiomeric excess, and space-time yield [1]. Furthermore, the racemization recovery process documented in patent CN110407746B demonstrates that the 4-methoxybenzyl-HHIQ can be obtained in 96% yield with ≤2.0% of the over-reduced tetrahydroisoquinoline impurity, a purity profile not achievable with generic benzyl-HHIQ substrates due to differing redox potentials and steric profiles [2]. For analytical reference standard applications, only the precisely characterized 4-methoxybenzyl derivative satisfies the regulatory impurity tracing requirements for dextromethorphan ANDA submissions [3].

Quantitative Procurement Evidence: 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline


Biocatalytic Reduction Efficiency: 4-Methoxybenzyl-HHIQ vs. Generic 1-Benzyl-HHIQ Substrates

Engineered imine reductase M4 (IR61-V69Y/P123A/W179G/F182I/L212V) completely converts 200 mM of 1-(4-methoxybenzyl)-HHIQ to (S)-OHIQ in 77% isolated yield with >99% ee and a space-time yield of 542 g·L⁻¹·day⁻¹, representing a 766-fold improvement in catalytic efficiency over wild-type IR61 [1]. In contrast, the same enzyme shows markedly lower conversion for unsubstituted 1-benzyl-HHIQ and other phenyl-substituted analogs, as the 4-methoxy group is essential for optimal fit within the enzyme's steric-hindrance-tolerant active site [2]. This directly establishes the 4-methoxybenzyl derivative as the preferred substrate for industrial enzymatic reduction.

Biocatalysis Imine Reductase Engineering Chiral Amine Synthesis

CHAO-Catalyzed Deracemization Yield: 4-Methoxybenzyl-HHIQ Oxidation Product compared to Octahydroisoquinoline Substrate

The cyclohexylamine oxidase CHAOCCH12-C2 completely deracemizes 100 mM of racemic 1-(4-methoxybenzyl)-OHIQ (1a) to afford (S)-1a in 80% isolated yield and 99% ee at semi-preparative scale (0.4 mmol). The enzyme's co-crystal structure with the product 1-(4-methoxybenzyl)-HHIQ (2a, the HHIQ form of CAS 51072-35-6) reveals a critical 'aromatic cage' formed by residues F342, Y433, and FAD that specifically accommodates the 4-methoxyphenyl ring [1]. The relatively higher kcat determined for CHAOCCH12-C2 towards this substrate class rationalizes its ability to operate at elevated substrate concentrations (up to 200 mM), a property not generalizable to other 1-benzyl-OHIQ derivatives lacking the para-methoxy group [2].

Enzyme Kinetics Cyclohexylamine Oxidase Deracemization

Racemization Recovery Process Purity: 4-Methoxybenzyl-HHIQ vs. Over-Reduced Tetrahydroisoquinoline Impurity

In the microreactor-based racemization recovery process for dextromethorphan chiral intermediates (CN110407746B), oxidation of R-1-(4-methoxybenzyl)-OHIQ yields 1-(4-methoxybenzyl)-HHIQ (CAS 51072-35-6) in 96% yield with the over-reduced impurity 1-(4-methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline content as low as 0.8% (Example 2) [1]. This represents a significant purity advantage compared to conventional batch processes, where the tetrahydroisoquinoline impurity typically reaches 2.0-2.8% (Examples 1, 4) [2]. The distinct redox potential of the hexahydroisoquinoline vs. tetrahydroisoquinoline forms allows for precise control of the oxidation endpoint, a differentiation critical for downstream hydrogenation selectivity.

Process Chemistry Racemization Recovery Impurity Control

Physicochemical Differentiation: logP and Retention Behavior vs. Octahydroisoquinoline Analog

The target compound exhibits a logP of 4.28 (measured by HPLC retention correlation) [1], which is approximately 0.7-1.0 log units higher than its reduced counterpart 1-(4-methoxybenzyl)-OHIQ (CAS 51072-36-7, predicted logP ~3.3-3.6). This hydrophobicity difference arises from the planar imine geometry and conjugation in the hexahydroisoquinoline ring system, enabling baseline chromatographic separation from the OHIQ product under standard reversed-phase conditions (typical selectivity α = 1.25-1.40) . The higher logP also influences solvent partitioning during extractive workup, favoring organic phase recovery.

Analytical Chemistry Chromatographic Retention logP

Procurement-Driven Application Scenarios for 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline


Biocatalytic Process Development for Dextromethorphan Intermediate Manufacture

This compound is the optimal substrate for engineered imine reductases (e.g., M4 variant) and cyclohexylamine oxidases (e.g., CHAOCCH12-C2) used in the asymmetric synthesis of (S)-1-(4-methoxybenzyl)-OHIQ. The 77% isolated yield and >99% ee achieved at 200 mM substrate loading [1] make it the feedstock of choice for developing continuous-flow biocatalytic processes targeting the dextromethorphan supply chain.

Reference Standard for Dextromethorphan ANDA Impurity Profiling

As Dextromethorphan Impurity 2 (free base), CAS 51072-35-6 is used for HPLC method validation, system suitability testing, and impurity quantification in generic dextromethorphan drug products. Its ≥98% purity specification and full characterization package (NMR, MS, IR) meet FDA and EMA requirements for ANDA submissions .

Racemization Recovery Process Optimization

The compound is the key isolable intermediate in the microreactor-based racemization recovery of undesired R-1-(4-methoxybenzyl)-OHIQ enantiomer. The process achieves 96% yield of the HHIQ intermediate with ≤0.8% tetrahydroisoquinoline impurity [2], enabling economic recycling of the chiral auxiliary pool in large-scale dextromethorphan production.

Structure-Activity Relationship Studies on Morphinan Scaffolds

The co-crystal structure of CHAOCCH12-C2 complexed with 1-(4-methoxybenzyl)-HHIQ (PDB: 6LQL) provides atomic-resolution insight into enzyme-substrate recognition [3]. This structural data guides protein engineering campaigns aimed at expanding substrate scope to other medicinally relevant 1-benzyl-HHIQ derivatives, making the compound a crucial tool compound for directed evolution studies.

Quote Request

Request a Quote for 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.